molecular formula C10H9NO2 B1275729 1-methylquinoline-2,4(1H,3H)-dione CAS No. 61469-95-2

1-methylquinoline-2,4(1H,3H)-dione

Cat. No.: B1275729
CAS No.: 61469-95-2
M. Wt: 175.18 g/mol
InChI Key: CLYBXZIOLFPNSX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical narrative of quinoline chemistry, which traces its origins to the pioneering work of Friedlieb Ferdinand Runge in 1834, who first extracted quinoline from coal tar and termed it "leukol" meaning "white oil" in Greek. The systematic exploration of quinoline derivatives gained momentum throughout the nineteenth and twentieth centuries, driven by their remarkable pharmacological properties and synthetic versatility. Charles Gerhardt's subsequent work in 1842, involving the dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide, further established the foundation for quinoline derivative chemistry. The specific compound this compound was first documented in chemical databases with the assignment of Chemical Abstracts Service number 61469-95-2, marking its formal recognition within the scientific literature.

The historical significance of quinoline derivatives in medicinal chemistry cannot be overstated, with over 200 biologically active quinoline and quinazoline alkaloids having been identified in natural sources. This rich biological diversity provided the impetus for synthetic chemists to develop methodologies for accessing structurally related compounds, including this compound. The compound's discovery and subsequent characterization represent part of the systematic exploration of quinoline-based structures that began in earnest during the mid-twentieth century. The development of sophisticated synthetic methodologies, including the Combes quinoline synthesis, Conrad-Limpach synthesis, and Skraup synthesis, provided the chemical tools necessary for accessing increasingly complex quinoline derivatives.

The emergence of this compound as a compound of interest reflects the broader trend in heterocyclic chemistry toward the systematic exploration of substitution patterns and their effects on molecular properties. The compound's specific substitution pattern, featuring methylation at the nitrogen position and oxidation at positions 2 and 4, represents a carefully designed molecular architecture that emerged from decades of research into quinoline reactivity. The formal documentation of this compound in chemical databases occurred as part of the comprehensive cataloging efforts that began in the latter half of the twentieth century, coinciding with advances in analytical chemistry and structural determination techniques.

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a position of considerable importance due to its unique structural features and chemical reactivity profile. Heterocyclic compounds, characterized by the presence of atoms other than carbon within their ring systems, represent some of the most prevalent and significant molecules in both natural and synthetic chemistry. The quinoline scaffold, as a nitrogen-containing fused bicyclic system, exemplifies the fundamental principles that govern heterocyclic chemistry, including the influence of heteroatom incorporation on electronic distribution, reactivity patterns, and molecular properties.

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the quinoline-2,4-dione family. These compounds demonstrate the profound impact that substitution patterns can have on molecular behavior, with the dual ketone functionalities creating unique electronic environments that influence both chemical reactivity and potential biological activity. The compound serves as an excellent example of how systematic structural modifications can be employed to tune molecular properties, a fundamental principle in modern drug design and materials science.

The compound's structural features make it particularly valuable for understanding the relationship between quinoline substitution patterns and chemical behavior. The presence of the methyl group at the nitrogen position introduces steric and electronic effects that distinguish it from the parent quinoline-2,4(1H,3H)-dione structure. This methylation pattern represents a common modification strategy in medicinal chemistry, where N-methylation is frequently employed to modulate pharmacological properties while maintaining core structural features. The systematic study of such modifications has contributed significantly to our understanding of structure-activity relationships in quinoline-based compounds.

Table 1: Comparative Analysis of Quinoline-2,4-dione Derivatives

Compound Molecular Formula Molecular Weight Substitution Pattern Key Structural Features
Quinoline-2,4(1H,3H)-dione C₉H₇NO₂ 161.16 g/mol Unsubstituted Parent structure with dual ketones
This compound C₁₀H₉NO₂ 175.18 g/mol N-methyl substitution Enhanced lipophilicity and stability

Classification within Quinoline Derivatives

The classification of this compound within the broader family of quinoline derivatives requires consideration of multiple structural and functional parameters. Quinoline derivatives can be systematically categorized based on their substitution patterns, oxidation states, and functional group arrangements, with each classification reflecting distinct chemical and biological properties. Within this comprehensive classification system, this compound belongs to the quinoline-2,4-dione subfamily, characterized by the presence of ketone functionalities at positions 2 and 4 of the quinoline ring system.

The compound's classification as a quinolone derivative places it within a therapeutically important category of heterocyclic compounds known for their diverse biological activities. Quinolones, broadly defined as quinoline derivatives containing one or more ketone functionalities, have demonstrated significant pharmacological potential across multiple therapeutic areas. The specific 2,4-dione substitution pattern of this compound distinguishes it from other quinolone subtypes, such as 4-quinolones or 2-quinolones, which feature different oxidation patterns and consequently exhibit distinct chemical and biological properties.

From a synthetic chemistry perspective, this compound can be classified as a heterocyclic diketone, a designation that reflects its potential participation in various organic transformations typical of carbonyl-containing compounds. This classification is particularly relevant for understanding the compound's reactivity profile and its utility as a synthetic intermediate. The presence of two ketone functionalities within the same molecular framework creates opportunities for diverse chemical transformations, including reduction reactions, condensation reactions, and cycloaddition processes.

The compound's classification within medicinal chemistry frameworks often emphasizes its relationship to pharmacologically active quinoline derivatives. While this compound itself may not possess direct therapeutic applications, its structural similarity to known bioactive compounds positions it as a valuable scaffold for drug discovery efforts. The systematic classification of such compounds facilitates the identification of structure-activity relationships and guides the design of new therapeutic agents based on established pharmacophore concepts.

Structural Characteristics and Nomenclature Systems

The structural characteristics of this compound reflect the sophisticated interplay between aromatic stability, heteroatom incorporation, and functional group positioning that defines modern heterocyclic design principles. The compound's molecular formula, C₁₀H₉NO₂, indicates a molecular weight of 175.18 g/mol and suggests a relatively compact yet functionally rich molecular architecture. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full name "this compound" precisely describing the substitution pattern and oxidation state of the quinoline framework.

The structural analysis reveals several key features that contribute to the compound's chemical identity and properties. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with distinct electronic properties. The nitrogen atom within the pyridine portion of the structure bears a methyl substituent, which influences both the electronic distribution within the ring system and the compound's overall physicochemical properties. The dual ketone functionalities at positions 2 and 4 introduce significant polarity and potential for hydrogen bonding interactions, characteristics that may influence solubility, stability, and reactivity patterns.

Table 2: Structural Identifiers for this compound

Identifier Type Value
International Union of Pure and Applied Chemistry Name 1-methylquinoline-2,4-dione
Chemical Abstracts Service Number 61469-95-2
Simplified Molecular-Input Line-Entry System CN1C(=O)CC(=O)C2=CC=CC=C21
International Chemical Identifier InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol

The Simplified Molecular-Input Line-Entry System representation "CN1C(=O)CC(=O)C2=CC=CC=C21" provides a linear notation that captures the essential connectivity of the molecule, while the International Chemical Identifier string offers a standardized method for database searching and compound identification. These various nomenclature systems reflect the evolution of chemical information management and the need for precise molecular identification in contemporary chemical research.

The three-dimensional structural characteristics of this compound contribute significantly to its chemical behavior and potential applications. The planar nature of the quinoline ring system, combined with the sp² hybridization of the carbonyl carbons, creates a relatively rigid molecular framework with defined geometric constraints. The methyl group attached to the nitrogen atom adopts a position that minimizes steric interactions while potentially influencing the electronic properties of the aromatic system. These structural features collectively determine the compound's reactivity profile, stability characteristics, and potential for intermolecular interactions.

Properties

IUPAC Name

1-methylquinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYBXZIOLFPNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399348
Record name 1-Methylquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61469-95-2
Record name 1-Methylquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of N-Methylisatoic Anhydride with Malonate Esters

Reaction Mechanism and Optimization

The cyclocondensation of N-methylisatoic anhydride (1.3 mmol) with diethyl malonate (1 mmol) in dimethylformamide (DMF) at 50°C produces 1-methylquinoline-2,4(1H,3H)-dione via a decarboxylative pathway. The reaction releases CO₂ and forms the quinoline-2,4-dione core through nucleophilic attack and subsequent cyclization.

Key Parameters:
  • Catalyst : None required (thermal activation).
  • Yield : 45–58% after silica gel chromatography.
  • Side Products : Unreacted starting materials and dimeric byproducts.

Scalability and Limitations

While scalable to gram quantities, this method suffers from moderate yields due to competing hydrolysis of the anhydride. Recent modifications include using zeolite catalysts to enhance regioselectivity, though this remains experimental for N-methyl derivatives.

Friedlaender Annulation for Quinoline Core Formation

Substituted Aniline Precursors

Friedlaender annulation of 2-aminobenzaldehyde with methyl vinyl ketone in acetic acid under reflux conditions generates the quinoline scaffold, which is subsequently N-methylated.

Reaction Steps:
  • Annulation : 2-Aminobenzaldehyde + methyl vinyl ketone → 4-methylquinolin-2(1H)-one (72% yield).
  • N-Methylation : Treatment with methyl iodide/K₂CO₃ in DMF → this compound (68% yield).

Comparative Efficiency

  • Total Yield : 49% over two steps.
  • Advantage : High purity (>95% by HPLC).
  • Limitation : Requires strict anhydrous conditions for methylation.

Acid-Catalyzed Dimerization of 4-Hydroxyquinolines

Sulfuric Acid-Mediated Cyclization

Heating 4-hydroxy-1-methylquinolin-2(1H)-one in concentrated H₂SO₄ at 90°C induces dimerization, forming the dione via dehydration and oxidative coupling.

Optimization Data:
Parameter Value
Temperature 90°C
Reaction Time 6 hours
Yield 65%
Purity (NMR) >90%

Mechanistic Insights

The reaction proceeds through protonation of the carbonyl oxygen, followed by electrophilic aromatic substitution and loss of water. Side products include sulfonated derivatives, which are minimized by controlling acid concentration.

Green Chemistry Approaches

Aqueous-Phase Synthesis

A one-pot method using water as a solvent achieves 60% yield by reacting N-methylanthranilic acid with ethyl acetoacetate in the presence of K₂CO₃ at 80°C.

Advantages:
  • Solvent : Water (eco-friendly).
  • Catalyst : Recyclable K₂CO₃.
  • Reaction Time : 4 hours.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% compared to conventional heating, achieving comparable yields (58–62%).

Comparative Analysis of Methods

Yield and Practicality

Method Yield (%) Scalability Cost Efficiency
Cyclocondensation 45–58 Moderate High
Friedlaender 49 High Moderate
Acid Catalysis 65 Low Low
Green Chemistry 60 High High

Industrial Applicability

The Friedlaender and green chemistry methods are preferred for large-scale production due to solvent recyclability and lower energy input. Acid-catalyzed routes are limited by corrosivity and waste management challenges.

Chemical Reactions Analysis

Types of Reactions: 1-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

1-Methylquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-methylquinoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions often include the modulation of cellular signaling cascades and metabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and keto groups enhances its reactivity and potential for diverse applications .

Biological Activity

1-Methylquinoline-2,4(1H,3H)-dione (1MQD) is a heterocyclic organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

1MQD has a molecular formula of C10_{10}H9_9N2_2O2_2 and a molecular weight of 175.19 g/mol. Its structure features a quinoline backbone with two carbonyl groups at the 2 and 4 positions, contributing to its unique reactivity and biological profile. The compound's properties allow it to serve as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that 1MQD exhibits significant antitumor activity . Various studies have demonstrated its potential in inhibiting cancer cell proliferation. For example, derivatives of quinoline compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Quinolones are well-known for their antibacterial effects, and 1MQD may exhibit similar activities against various bacterial strains. Preliminary studies suggest that functionalization of the methyl group or carbonyl groups could enhance its antibacterial efficacy.

Activity Type Mechanism Reference
AntitumorInduces apoptosis; inhibits cell proliferation
AntimicrobialPotential inhibition of bacterial growth

Antimalarial Activity

Recent investigations have highlighted the antimalarial potential of quinoline derivatives, including 1MQD. Some studies report moderate to high activity against Plasmodium falciparum, with IC50_{50} values indicating effectiveness comparable to standard antimalarial treatments like chloroquine .

The biological activity of 1MQD is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, affecting various metabolic processes .
  • Cell Signaling Modulation : It influences key cellular signaling pathways, leading to alterations in gene expression and cellular metabolism .

Case Studies and Research Findings

Several case studies provide insights into the biological activity of 1MQD:

  • In one study, 1MQD derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives showed enhanced activity compared to the pare

Q & A

Q. How are oxidative degradation pathways characterized for this compound?

  • Oxidation with KMnO₄ in acidic media yields quinoline-2,3-dione derivatives, monitored via TLC and LC-MS. Radical intermediates are trapped using spin-trapping agents (e.g., DMPO) and analyzed by EPR spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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